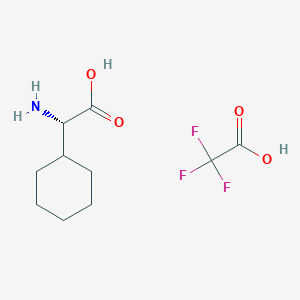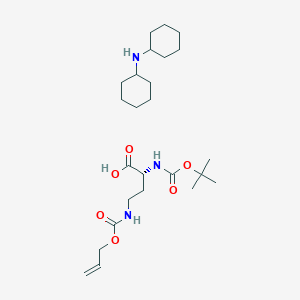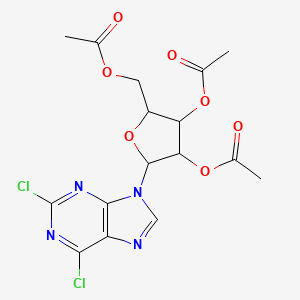
N-Boc-D-valine N'-methoxy-N'-methylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-D-valine N’-methoxy-N’-methylamide is a compound that belongs to the class of N-Boc-protected amino acids. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is particularly useful in peptide synthesis and other applications where temporary protection of the amino group is required.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-D-valine N’-methoxy-N’-methylamide typically involves the protection of the amino group of D-valine with a Boc group, followed by the formation of the N-methoxy-N-methylamide. One common method involves the use of diisobutylaluminum hydride (DIBAL-H) for the reduction of Boc-D-valine methyl ester to Boc-D-valinol, which is then oxidized to Boc-D-valine N’-methoxy-N’-methylamide .
Industrial Production Methods
In industrial settings, the synthesis of N-Boc-D-valine N’-methoxy-N’-methylamide can be carried out using continuous flow reactors. This method allows for efficient and scalable production, with the use of solid acid catalysts to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-D-valine N’-methoxy-N’-methylamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Sodium borohydride (NaBH4) is commonly used for the reduction of amides to alcohols.
Reduction: Diisobutylaluminum hydride (DIBAL-H) is used for the reduction of esters to alcohols.
Substitution: Trifluoroacetic acid (TFA) is often used for the deprotection of Boc groups.
Major Products Formed
The major products formed from these reactions include alcohols, amines, and deprotected amino acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Boc-D-valine N’-methoxy-N’-methylamide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and materials science.
Mecanismo De Acción
The mechanism of action of N-Boc-D-valine N’-methoxy-N’-methylamide involves the temporary protection of the amino group, allowing for selective reactions to occur at other functional groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, making it a versatile protecting group in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-L-valine N’-methoxy-N’-methylamide: Similar in structure but with the L-isomer of valine.
N-Fmoc-D-valine N’-methoxy-N’-methylamide: Uses the Fmoc (fluorenylmethyloxycarbonyl) protecting group instead of Boc.
N-Cbz-D-valine N’-methoxy-N’-methylamide: Uses the Cbz (carbobenzyloxy) protecting group.
Uniqueness
N-Boc-D-valine N’-methoxy-N’-methylamide is unique due to its use of the Boc protecting group, which offers stability under basic conditions and can be easily removed under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of the amino group are required .
Propiedades
IUPAC Name |
tert-butyl N-[1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-8(2)9(10(15)14(6)17-7)13-11(16)18-12(3,4)5/h8-9H,1-7H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBFCGUIFHFYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400882 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methylvalinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293329-55-2 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methylvalinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B7888813.png)
![6-[2,6-bis(2,4-dimethylphenyl)-1H-1,3,5-triazin-4-ylidene]-2-octoxycyclohexa-2,4-dien-1-one](/img/structure/B7888817.png)




![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B7888863.png)

